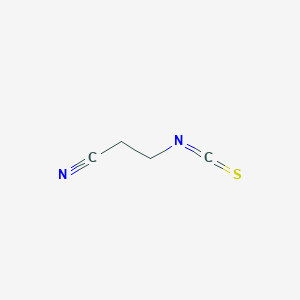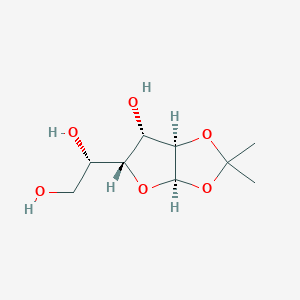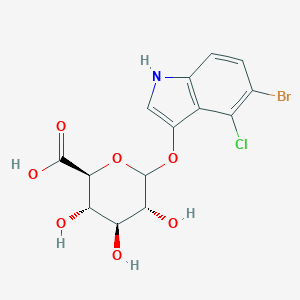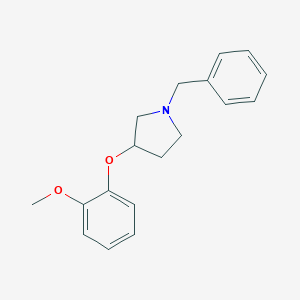
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is not fully understood. However, it has been suggested that it acts as a modulator of the sigma-1 receptor, which plays a crucial role in the regulation of various cellular functions such as calcium signaling, oxidative stress, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and enhance neuroprotection. It also has a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine in lab experiments include its ability to modulate the sigma-1 receptor, its neuroprotective and anti-inflammatory effects, and its potential therapeutic effects in various diseases. However, the limitations include the lack of understanding of its exact mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine. These include further studies on its mechanism of action, its potential therapeutic effects in other diseases, and its safety and toxicity profile. Additionally, the development of new analogs of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is a promising compound with potential therapeutic effects in various diseases. Its ability to modulate the sigma-1 receptor and its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine involves the reaction of 2-methoxyphenol with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and dimethylformamide to obtain 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine has been studied for its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
17741-12-7 |
|---|---|
Nombre del producto |
1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-methoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-5-6-10-18(17)21-16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Clave InChI |
KAGUYPQFCBPBBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3 |
Sinónimos |
1-BENZYL-3-(O-METHOXYPHENOXY)PYRROLIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
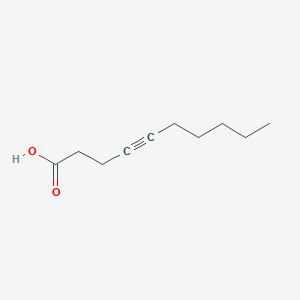

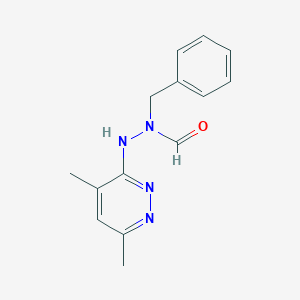
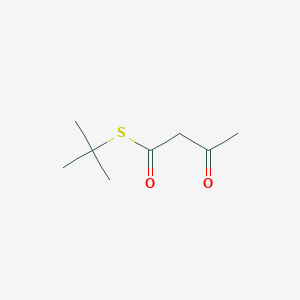
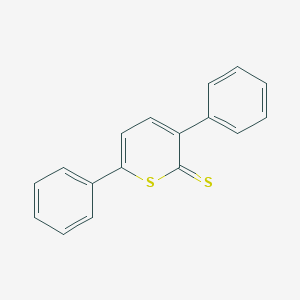
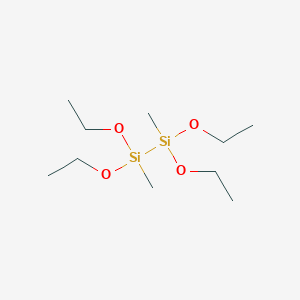
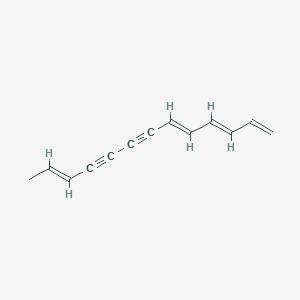
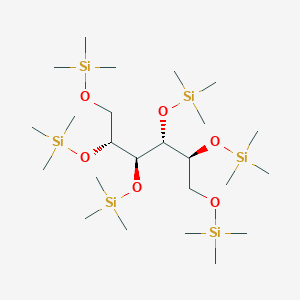

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
